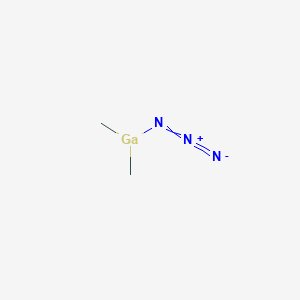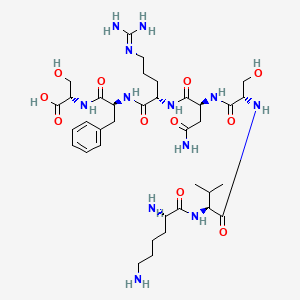
4-Amino-1-ethylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-ethylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H11ClN2 It is a pyridinium salt, which means it contains a positively charged pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-ethylpyridin-1-ium chloride typically involves the alkylation of 4-aminopyridine with ethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the pyridinium salt. The reaction conditions often include heating the mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent production and quality control measures to monitor the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1-ethylpyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the pyridinium ion back to its neutral form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-ethylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-amino-1-ethylpyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group can also participate in hydrogen bonding, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethylpyridin-1-ium chloride
- 4-Amino-1-methylpyridin-1-ium chloride
- 4-Amino-1-propylpyridin-1-ium chloride
Comparison: 4-Amino-1-ethylpyridin-1-ium chloride is unique due to its specific ethyl substitution at the nitrogen atom, which can influence its reactivity and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
133804-81-6 |
|---|---|
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium-4-amine;chloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-2-9-5-3-7(8)4-6-9;/h3-6,8H,2H2,1H3;1H |
InChI-Schlüssel |
YTWJZEKWWNQBRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





(propan-2-yl)silane](/img/structure/B14262564.png)
![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)



![Bis[di(propan-2-yl)amino]boranecarbonitrile](/img/structure/B14262592.png)




![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
